Synthetic Yield Advantage: 99% Isolated Yield for the 3-Chloropyridyl-Ethyl Ester Scaffold vs. 78–94% for Other Pyridyl Substituents
In the KAT2A inhibitor discovery program, the ethyl ester congener of the target compound—ethyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate (compound 26e, R = H, R′ = Cl, R″ = COOEt)—was obtained in 99% isolated yield via Cu(OTf)₂·C₆H₅CH₃-catalyzed cycloaddition of pyridine azide 2d with alkyne 25a in toluene [1]. This represents the highest yield among all five pyridyl-triazole esters synthesized in the same study under identical conditions: 26a (R = H, R′ = H) 90%; 26b (R = OCH₃, R′ = H) 89%; 26c (R = OCH₃, R′ = H, R″ = (CH₂)₄COOH) 78%; and 26d (R = H, R′ = CH₃) 94% [1]. The 3-chloro substitution on the pyridine ring is thus associated with a measurable and reproducible synthetic accessibility advantage over other substituent patterns.
| Evidence Dimension | Isolated yield of CuAAC cycloaddition for pyridyl-triazole ester formation |
|---|---|
| Target Compound Data | Ethyl ester analog (26e): 99% isolated yield [Target compound is the methyl ester; identical core scaffold] |
| Comparator Or Baseline | 26a (unsubstituted pyridine): 90%; 26b (3-OCH₃-pyridine): 89%; 26c (3-OCH₃-pyridine, C4-butanoic acid): 78%; 26d (5-CH₃-pyridine): 94% |
| Quantified Difference | 5–21 percentage-point yield advantage for the 3-Cl-pyridyl scaffold (99% vs. 78–94%) |
| Conditions | Cu(OTf)₂·C₆H₅CH₃ (0.1 equiv.), toluene (0.25 M), azide 2a–d (1 equiv.), alkyne 25a,b (1.1 equiv.) [REFS-1, Table 2] |
Why This Matters
Higher synthetic yield translates directly to lower cost of goods, reduced purification burden, and improved scalability for procurement decisions involving multi-gram to kilogram quantities.
- [1] Pacifico R, Del Gaudio N, Bove G, Altucci L, Siragusa L, Cruciani G, Ruvo M. Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. J Enzyme Inhib Med Chem. 2022;37(1):1987–1994. Table 2. doi:10.1080/14756366.2022.2097447. View Source
